Cas no 484-89-9 (2,5-Cyclohexadiene-1,4-dione,3-hydroxy-2-methoxy-5-methyl-)

2,5-Cyclohexadiene-1,4-dione,3-hydroxy-2-methoxy-5-methyl- structure
484-89-9 structure
Product Name:2,5-Cyclohexadiene-1,4-dione,3-hydroxy-2-methoxy-5-methyl-
CAS No:484-89-9
MF:C8H8O4
MW:168.146722793579
CID:331211
PubChem ID:119035
Update Time:2025-04-19

2,5-Cyclohexadiene-1,4-dione,3-hydroxy-2-methoxy-5-methyl- Chemical and Physical Properties

Names and Identifiers

    • 2,5-Cyclohexadiene-1,4-dione,3-hydroxy-2-methoxy-5-methyl-
    • 3-hydroxy-2-methoxy-5-methylcyclohexa-2,5-diene-1,4-dione
    • FUMIGATIN
    • 3-Hydroxy-2-methoxy-5-methyl-1,4-benzoquinone
    • 3-Hydroxy-2-methoxy-5-methyl-2,5-cyclohexadiene-1,4-dione
    • UNII-D4Y1CD8EH8
    • 6-hydroxy-5-methoxy-p-toluquinone
    • D4Y1CD8EH8
    • Q27276098
    • SCHEMBL1915628
    • 3-demethylubiquinone 0
    • DTXSID10197516
    • 3-hydroxy-2-methoxy-5-methyl-p-benzoquinone
    • 484-89-9
    • 3-HYDROXY-4-METHOXY-2,5-TOLUQUINONE
    • 2,5-Cyclohexadiene-1,4-dione, 3-hydroxy-2-methoxy-5-methyl-
    • FUMIGATIN [MI]
    • CHEBI:146171
    • Inchi: 1S/C8H8O4/c1-4-3-5(9)8(12-2)7(11)6(4)10/h3,11H,1-2H3
    • InChI Key: GSNBWTFAGXSQCO-UHFFFAOYSA-N
    • SMILES: O(C)C1C(C=C(C)C(C=1O)=O)=O

Computed Properties

  • Exact Mass: 168.04224
  • Monoisotopic Mass: 168.04225873g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 309
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 8
  • XLogP3: nothing
  • Topological Polar Surface Area: 63.6Ų

Experimental Properties

  • Density: 1.1816 (rough estimate)
  • Melting Point: 116°
  • Boiling Point: 217.07°C (rough estimate)
  • Refractive Index: 1.4611 (estimate)
  • PSA: 63.6

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